molecular formula C19H18ClN5O3 B2451389 6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878717-63-6

6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2451389
CAS RN: 878717-63-6
M. Wt: 399.84
InChI Key: QBSIXZUQWYGIMS-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H18ClN5O3 and its molecular weight is 399.84. The purity is usually 95%.
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Scientific Research Applications

Mesoionic Purinone Analogs

Studies on mesoionic purinone analogs, closely related to the compound , have shown significant synthetic pathways and properties. For instance, the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, has been achieved. These compounds are found to predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, demonstrating their chemical reactivity and potential for further functionalization (Coburn & Taylor, 1982).

Inhibitors of Lck Kinase

Research has identified imidazo[4,5-h]isoquinolin-7,9-dione derivatives as potent adenosine 5'-triphosphate competitive inhibitors of lck kinase, a crucial enzyme in T-cell activation. Structural modifications led to significant improvements in potency, suggesting the potential of such compounds in developing new therapeutic agents (Snow et al., 2002).

Structural and Synthetic Insights

Investigations into the structure and synthesis of 6-(substituted-imidazol-1-yl)purines have revealed versatile substrates for regiospecific alkylation and glycosylation, showcasing the adaptability and utility of these compounds in nucleoside analog synthesis. X-ray crystal structures have provided insight into the coplanar conformations and potential applications of these purine derivatives (Zhong et al., 2006).

properties

IUPAC Name

6-(3-chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10-9-23-15-16(21-18(23)24(10)14-7-5-6-13(20)8-14)22(4)19(28)25(17(15)27)11(2)12(3)26/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSIXZUQWYGIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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